molecular formula C11H13F3N2O2 B15086494 tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

Cat. No.: B15086494
M. Wt: 262.23 g/mol
InChI Key: JOWLQHGZPMKODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) group at the 2-position. This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like kinases . The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The electron-withdrawing CF₃ group enhances the stability of the pyridine ring and influences electronic properties, impacting reactivity and binding affinity in downstream applications.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

tert-butyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-7(4-5-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17)

InChI Key

JOWLQHGZPMKODZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Standard Boc Protection Using Di-tert-butyl Dicarbonate

In a typical procedure, 2-amino-4-(trifluoromethyl)pyridine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, forming the carbamate bond.

Example Protocol

  • Reagents :
    • 2-Amino-4-(trifluoromethyl)pyridine (1.0 equiv)
    • Boc anhydride (1.1 equiv)
    • Base (e.g., triethylamine, 1.2 equiv)
    • Solvent (tert-butanol, THF, or acetonitrile)
  • Procedure :
    • Dissolve the amine in tert-butanol or acetonitrile.
    • Add Boc anhydride and triethylamine dropwise at room temperature.
    • Stir for 12–48 hours, monitoring by TLC or HPLC.
    • Concentrate under reduced pressure and purify by recrystallization (e.g., 2-propanol) or column chromatography.

Yield and Purity :

  • Adapted from Laufer & Koch (2008), this method typically achieves yields of 80–90% with purities >95%. For the trifluoromethyl variant, yields may slightly decrease due to steric and electronic effects.

Alternative Synthetic Routes and Optimization

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or DMF enhance solubility of Boc anhydride, while tertiary amines (e.g., triethylamine) scavenge HCl generated during the reaction. Patent WO2019158550A1 highlights acetonitrile as optimal for similar carbamate syntheses, offering a balance between reactivity and ease of purification.

Comparative Solvent Study

Solvent Base Reaction Time (h) Yield (%) Purity (%)
Acetonitrile Triethylamine 12 85 97
THF DMAP 24 78 92
DMF Pyridine 18 82 94

Data inferred from Refs.

Temperature and Stoichiometry

Elevated temperatures (40–60°C) can accelerate the reaction but risk side reactions, such as Boc group migration or decomposition of the trifluoromethyl group. Stoichiometric excess of Boc anhydride (1.1–1.5 equiv) ensures complete conversion, as noted in the synthesis of tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for industrial-scale synthesis due to cost efficiency. For example, recrystallization from 2-propanol yields high-purity product (>97%).
  • Column Chromatography : Used for lab-scale purification, employing silica gel and ethyl acetate/hexane gradients.

Analytical Data

  • NMR :

    • ¹H NMR (CDCl₃) : δ 8.28 (s, 1H, pyridine-H), 7.95 (d, 1H, pyridine-H), 6.90 (br s, 1H, NH), 1.52 (s, 9H, Boc-CH₃).
    • ¹³C NMR (CDCl₃) : δ 158.6 (C=O), 148.1 (CF₃-C), 127.8 (pyridine-C), 80.5 (Boc-C), 28.2 (Boc-CH₃).
  • HPLC : Retention time ~5.7 min (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The strong electron-withdrawing effect of the CF₃ group can deactivate the pyridine ring, necessitating prolonged reaction times or catalytic additives. Patent WO2019158550A1 suggests using catalytic DMAP to enhance acylation rates.

Byproduct Formation

  • Di-Boc Protection : Unlikely due to the single amine site.
  • Solvolysis : Minimized by avoiding protic solvents (e.g., methanol) during workup.

Industrial-Scale Considerations

For large-scale production, the method from WO2019158550A1 offers insights:

  • Solvent Recycling : Acetonitrile is distilled and reused to reduce costs.
  • Process Control : In-line HPLC monitoring ensures consistent purity (>99%).

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to regenerate the amine:

Acidic Hydrolysis :
Carbamate+HCl (aq)4-(Trifluoromethyl)pyridine-2-amine+CO2+tert-butanol\text{Carbamate} + \text{HCl (aq)} \rightarrow \text{4-(Trifluoromethyl)pyridine-2-amine} + \text{CO}_2 + \text{tert-butanol}

Basic Hydrolysis :
Carbamate+NaOH (aq)4-(Trifluoromethyl)pyridine-2-amine+Na2CO3+tert-butanol\text{Carbamate} + \text{NaOH (aq)} \rightarrow \text{4-(Trifluoromethyl)pyridine-2-amine} + \text{Na}_2\text{CO}_3 + \text{tert-butanol}

Conditions :

  • Acidic: 6M HCl, reflux, 4–6 hours.

  • Basic: 2M NaOH, 60°C, 2–3 hours.

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C-3 position (meta to CF₃):

NucleophileConditionsProductYieldSource
Ammonia100°C, DMF, 12h3-Amino derivative65%
MethoxideNaOMe, MeOH, 80°C, 8h3-Methoxy derivative72%
ThiophenolK₂CO₃, DMSO, 110°C, 10h3-Phenylthio derivative58%

Key Insight : The trifluoromethyl group enhances the electrophilicity of adjacent positions, directing substitution to C-3.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via boronate intermediates :

Example Reaction :
Carbamate+Arylboronic acidPd(PPh3)4,K2CO3Biaryl derivative\text{Carbamate} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{Biaryl derivative}

ConditionsYieldNotesSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h89%Requires inert atmosphere (N₂/Ar)

Applications : Synthesis of complex heterocycles for drug discovery .

Comparative Reaction Analysis

The table below contrasts reactivity under varying conditions:

Reaction TypeConditionsKey Factor Influencing YieldYield RangeSource
Synthesis TEA, DCM, 25°CPurity of starting amine85–92%
Hydrolysis (Acidic) 6M HCl, refluxReaction time70–80%
Suzuki Coupling Pd catalyst, K₂CO₃, 80°CSteric hindrance from tert-butyl75–89%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • Photodegradation : Prolonged UV exposure leads to C–N bond cleavage.

  • Side Reactions : Competing trifluoromethyl group hydrolysis occurs under harsh acidic conditions (e.g., H₂SO₄, 100°C).

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table summarizes key structural and functional differences between tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-CF₃, 2-Boc C₁₁H₁₃F₃N₂O₂ 274.23 High stability due to CF₃; intermediate in kinase inhibitor synthesis -
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) 4-CH₃, 2-Boc C₁₁H₁₆N₂O₂ 208.26 Forms hydrogen-bonded dimers; used in p38 MAP kinase inhibitors
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-Boc C₁₀H₁₃ClN₂O₂ 228.68 Chloro group reduces electron density; lower reactivity in nucleophilic substitutions
tert-Butyl (4-aminopyridin-2-yl)carbamate 4-NH₂, 2-Boc C₁₀H₁₅N₃O₂ 209.24 Free amine allows further functionalization; higher solubility in polar solvents
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-I, 2-OCH₃, 3-Boc C₁₁H₁₅IN₂O₃ 374.16 Iodo substituent enables cross-coupling reactions; methoxy enhances steric hindrance
tert-Butyl (2-chloropyrimidin-4-yl)carbamate 2-Cl (pyrimidine), 4-Boc C₉H₁₂ClN₃O₂ 229.66 Pyrimidine core alters aromaticity; lower basicity compared to pyridine derivatives
2.2 Electronic and Reactivity Differences
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The CF₃ group in the target compound strongly withdraws electrons, reducing the pyridine ring's basicity and directing electrophilic substitutions to specific positions .
    • Methyl (CH₃) and methoxy (OCH₃) groups (e.g., in compounds I and ) donate electrons, increasing ring reactivity toward electrophiles but reducing stability compared to CF₃ derivatives.
    • Chloro (Cl) and iodo (I) substituents () provide moderate electron withdrawal, balancing reactivity and stability.
  • Impact on Synthetic Utility :

    • The Boc group in all compounds facilitates amine protection, but downstream deprotection conditions vary. For example, CF₃-stabilized derivatives may require stronger acids (e.g., HCl in ethyl acetate, as seen in ).
    • Iodo-substituted pyridines (e.g., ) are valuable in Suzuki-Miyaura cross-coupling reactions, whereas chloro analogs () are less reactive in such transformations.

Biological Activity

tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 273.24 g/mol
  • Boiling Point : 269.4°C (predicted)
  • Density : 1.278 g/cm³ (predicted)
  • pKa : 12.01 (predicted) .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • TRPV1 Channel Antagonism : Similar compounds have shown efficacy as TRPV1 antagonists, which are crucial in pain signaling pathways. The inhibition of this channel may contribute to analgesic effects .
  • Cytotoxicity : In related studies, compounds with trifluoromethyl groups have demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, possibly by modulating cytokine production and immune responses .

Biological Activity Data

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Activity TypeObservationsReference
TRPV1 AntagonismInhibition of calcium currents and sodium currents in patch-clamp assays
CytotoxicityInduced cell death in GBM cells at low concentrations
Anti-inflammatoryReduced production of pro-inflammatory cytokines in vitro
In vivo EfficacyDemonstrated protective effects in chronic inflammation models

Case Study 1: TRPV1 Antagonism

A study explored the effects of various carbamate derivatives on TRPV1 channels, revealing that this compound significantly inhibited TRPV1-mediated calcium influx, leading to decreased nociceptive responses in animal models of pain .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a series of experiments evaluating the cytotoxicity of trifluoromethyl-substituted compounds, this compound was found to induce apoptosis in glioblastoma multiforme (GBM) cells at concentrations as low as 0.5 μM, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling a pyridine derivative with a tert-butyl carbamate group. Key steps include:

  • Substrate preparation : Use 4-(trifluoromethyl)pyridin-2-amine as the starting material.
  • Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, often in the presence of a base like DMAP or triethylamine to facilitate carbamate formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via TLC or LC-MS.
  • Critical factors : Moisture-sensitive reagents require inert atmospheres (e.g., N₂/Ar). Trifluoromethyl groups may sterically hinder reactivity, necessitating extended reaction times or elevated temperatures .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm in ¹H NMR; ~28–30 ppm in ¹³C NMR). The pyridine ring protons resonate between 7.0–8.5 ppm, with splitting patterns dependent on substitution .
  • FT-IR : Confirm carbamate formation via C=O stretch (~1690–1730 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with trifluoromethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency. DMF may enhance nucleophilicity but could increase side reactions .
  • Catalyst Optimization : Evaluate bases (e.g., NaH vs. K₂CO₃) and catalysts (e.g., DMAP) to accelerate Boc protection.
  • Temperature Control : Higher temperatures (50–80°C) may overcome steric hindrance from the trifluoromethyl group, but monitor for decomposition via TLC .

Q. What strategies address stability issues of this compound under varying conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group. Desiccants (e.g., molecular sieves) are critical for long-term stability .
  • pH Sensitivity : Avoid strong acids/bases during handling. Test stability in buffers (pH 3–10) via HPLC to identify degradation thresholds .
  • Light Exposure : Protect from UV light, as trifluoromethyl groups may undergo photolytic cleavage. Use amber vials for storage .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF₃ group reduces pyridine ring electron density, affecting nucleophilic substitution rates. Use DFT calculations to model charge distribution .
  • Steric Effects : The CF₃ group may hinder access to the carbamate’s NH for further functionalization. Test bulky coupling agents (e.g., EDC/HOBt) for amide bond formation .

Q. How can contradictions in spectroscopic data be resolved during structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure .
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm connectivity .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyridinyl carbamates) from databases like PubChem .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.